2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
91-42-9 |
|---|---|
Molecular Formula |
C14H12N2O5 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O5/c1-21-11-5-2-9(3-6-11)15-13-8-10(16(19)20)4-7-12(13)14(17)18/h2-8,15H,1H3,(H,17,18) |
InChI Key |
RLOAZCIVAAUHIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid typically involves the nitration of 2-((4-Methoxyphenyl)amino)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group undergoes selective reduction to form primary amines under controlled conditions. Sodium dithionite (Na₂S₂O₄) in dimethyl sulfoxide (DMSO) at 90°C for 3 hours reduces the nitro group to an amine while preserving the methoxy and carboxylic acid functionalities . Alternative methods using tin(II) chloride (SnCl₂) in ethyl acetate under reflux conditions achieve similar outcomes with yields exceeding 80% .
Table 1: Reduction Reaction Parameters
Esterification of Carboxylic Acid
The carboxylic acid group undergoes Fischer esterification with methanol in the presence of concentrated sulfuric acid. This reaction produces the corresponding methyl ester, confirmed by a distinct singlet at δ 3.80 ppm in ¹H-NMR for the methoxy group .
Table 2: Esterification Reaction Parameters
| Reagent | Catalyst | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Methanol (neat) | H₂SO₄ | Reflux | 3 h | Methyl 2-((4-Methoxyphenyl)amino)-4-nitrobenzoate | 86% |
Cyclization Reactions
Heating with formamide or formamidine acetate facilitates cyclization to form quinazolinone derivatives. For example, reaction at 130°C in methoxyethanol yields a fused heterocyclic structure via intramolecular amide bond formation .
Table 3: Cyclization Reaction Parameters
| Reagent | Solvent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Formamidine Acetate | Methoxyethanol | 130°C | 18 h | Quinazolin-4-one analog | 84% |
Coupling Reactions
The carboxylic acid group participates in amide coupling using agents like HBTU (N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base. This enables conjugation with primary amines to generate structurally diverse amides .
Table 4: Amide Coupling Parameters
| Coupling Agent | Base | Solvent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|---|---|
| HBTU (1.2 eq) | NMM | DMF | RT | 24 h | Substituted benzamide derivative | 75–90% |
Electrophilic Substitution
The electron-rich methoxyphenyl ring directs electrophilic substitution reactions. For instance, nitration or halogenation occurs preferentially at the para position relative to the methoxy group, though steric hindrance from the nitro group may limit reactivity .
Scientific Research Applications
Anticancer Activity
The compound has been identified as a potential agent for treating various types of cancer. Research indicates that derivatives of 2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid exhibit selective inhibition of MEK kinases, which are involved in signaling pathways that promote cell proliferation and survival in cancer cells.
Case Study: MEK Inhibition
A study highlighted the effectiveness of certain benzoic acid derivatives in inhibiting MEK1 and MEK2 kinases, demonstrating their utility in treating cancers such as breast, colon, and prostate cancer. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival .
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis via MEK inhibition |
| Colon Cancer | 20 | Modulation of ERK signaling pathways |
| Prostate Cancer | 25 | Inhibition of cell proliferation |
Anti-inflammatory Properties
In addition to its anticancer applications, this compound has shown promise as an anti-inflammatory agent. The compound's ability to inhibit specific kinases suggests it may reduce inflammation by interfering with inflammatory signaling pathways.
Case Study: Inflammatory Disease Models
Research involving animal models has indicated that this compound can significantly reduce markers of inflammation, such as cytokine levels, demonstrating its potential for treating conditions like psoriasis and rheumatoid arthritis .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of this compound, particularly concerning neurodegenerative diseases like Alzheimer's disease. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic function.
Case Study: Alzheimer's Disease
In vitro studies have shown that derivatives of this compound exhibit significant AChE inhibition, with IC50 values comparable to established drugs used in Alzheimer's treatment. This suggests a dual mechanism where the compound not only inhibits AChE but also modulates neuroinflammation .
| Neurodegenerative Condition | IC50 (nM) | Mechanism |
|---|---|---|
| Alzheimer's Disease | 30 | AChE inhibition |
| Neuroinflammation | 40 | Cytokine modulation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that it exhibits moderate antibacterial activity against various strains, suggesting potential applications in treating bacterial infections.
Case Study: Antibacterial Testing
In vitro tests against common bacterial strains have shown promising results, with the compound demonstrating significant zones of inhibition.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 32 |
| Escherichia coli | 10 | 64 |
Synthesis and Structure-Activity Relationship
The synthesis of this compound and its derivatives involves various chemical methods that enhance its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy across different applications.
Research Findings on SAR
Recent studies have focused on modifying substituents on the aromatic rings to improve potency and selectivity against target enzymes or receptors. These modifications have led to enhanced anticancer and anti-inflammatory activities, highlighting the importance of chemical structure in determining biological outcomes .
Mechanism of Action
The mechanism of action of 2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both amino and nitro groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-((4-methoxyphenyl)amino)-4-nitrobenzoic acid with key analogs, emphasizing structural variations, synthesis, and biological relevance:
Key Findings from Comparative Analysis
Positional Effects of Substituents: The nitro group at position 4 in the target compound and 4-nitrobenzoic acid enhances electrophilicity, facilitating interactions in biological systems (e.g., anion channel binding in NPPB) . Methoxy vs. Methylamino Groups: Methoxy groups (as in 3-methoxy-4-nitrobenzoic acid) improve solubility, while methylamino groups (e.g., 4-(methylamino)-3-nitrobenzoic acid) introduce basicity, affecting pharmacokinetics .
Biological Activity: The aryl amino substituent in the target compound may confer anti-inflammatory properties, as seen in related 4-(4-methoxyphenyl)aminobenzoic acid derivatives . NPPB’s alkyl amino chain enables membrane permeability, critical for its role as a chloride channel blocker .
Cocrystal Formation :
- Nitrobenzoic acids (e.g., 4-nitrobenzoic acid) form cocrystals via π-π stacking and hydrogen bonding, as observed in sulfapyridine/2-chloro-4-nitrobenzoic acid systems . The target compound’s methoxyphenyl group may hinder such interactions due to steric effects.
Biological Activity
2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid (commonly referred to as 4-Nitro-2-(4-methoxyphenylamino)benzoic acid) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-cancer, anti-cholinesterase, and other relevant biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 272.25 g/mol
- IUPAC Name : this compound
This compound features a nitro group and a methoxy-substituted phenyl moiety, contributing to its biological activity.
1. Anti-Cancer Activity
Research has indicated that derivatives of benzoic acid, including this compound, exhibit notable anti-cancer properties. A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC values comparable to established chemotherapeutics such as doxorubicin .
2. Anti-Cholinesterase Activity
The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease. In vitro studies demonstrated that it possesses significant inhibitory activity against AChE, with an IC value that indicates potential efficacy in neurodegenerative disease management .
3. Antioxidant Activity
The antioxidant properties of this compound were assessed through various assays, revealing that it can effectively scavenge free radicals and reduce oxidative stress markers in cellular models .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- AChE Binding : Molecular docking studies suggest that the compound fits well within the active site of AChE, forming hydrogen bonds and hydrophobic interactions that enhance its inhibitory effect .
- Cancer Cell Proliferation : The inhibition of proliferation in cancer cells is believed to involve apoptosis induction pathways, as evidenced by increased caspase-3 activity in treated cells .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A comprehensive evaluation revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through intrinsic pathways.
- Neuroprotective Effects : In models simulating Alzheimer's disease, the compound demonstrated neuroprotective effects by reducing AChE activity and promoting cognitive function recovery in animal models .
Q & A
Q. How can the nitration step in the synthesis of 2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid be optimized?
- Methodological Answer: The nitration of aromatic precursors requires precise control of reaction conditions. Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC. Intermediate isolation, such as 4-methoxy-3-nitrobenzoic acid derivatives, can validate regioselectivity . Post-reaction, purify via recrystallization (ethanol/water) and confirm nitro-group positioning using H NMR (e.g., aromatic proton splitting patterns) and IR (asymmetric NO₂ stretch at ~1520 cm⁻¹) .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer: Employ a multi-technique approach:
- NMR: H and C NMR to assign aromatic protons (e.g., methoxy singlet at ~3.8 ppm) and nitro-group effects on chemical shifts. Compare with NIST reference data for nitroaromatics .
- IR: Confirm functional groups (e.g., C=O stretch of benzoic acid at ~1680 cm⁻¹, NO₂ stretches at 1520–1350 cm⁻¹).
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion ([M-H]⁻ for benzoic acid derivatives) and fragmentation patterns .
Q. How can solubility challenges be addressed during experimental design?
- Methodological Answer: Test polar aprotic solvents (DMSO, DMF) for dissolution, leveraging the compound’s benzoic acid moiety. For aqueous compatibility, consider pH adjustment (e.g., sodium salt formation at pH > pKa ~4.2). Solubility parameters (Hansen or Hildebrand) can guide solvent selection. Use sonication or mild heating (≤50°C) to enhance dissolution kinetics .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., cell line variability, compound purity).
- Purity Validation: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥95% purity.
- Dose-Response Curves: Perform EC₅₀/IC₅₀ studies across multiple concentrations (1 nM–100 µM) to assess potency thresholds.
- Control Experiments: Include known inhibitors/agonists (e.g., PubChem bioactivity data for structural analogs) to calibrate assay sensitivity .
Q. How can X-ray crystallography resolve the compound’s 3D structure and electronic properties?
- Methodological Answer:
- Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Resolve twinning or disorder with SHELXD for phase determination .
- Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate geometry using ORTEP-3 for graphical representation .
- Electron Density Maps: Analyze nitro-group orientation and methoxy-phenyl planarity to correlate with spectroscopic data (e.g., NMR coupling constants) .
Q. How can computational modeling predict the compound’s reactivity in multicomponent reactions?
- Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to model electrophilic sites (e.g., nitro group for nucleophilic substitution).
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic regions. Compare with experimental results (e.g., regioselective alkylation in triazine-based syntheses) .
- Docking Studies: For biological applications, dock the compound into target proteins (e.g., COX-2) using AutoDock Vina, guided by crystallographic data .
Data Contradiction Analysis
Q. How to reconcile conflicting crystallographic and spectroscopic data on nitro-group orientation?
- Methodological Answer:
- Dynamic Effects: X-ray data reflect static solid-state geometry, while NMR captures solution-state dynamics. Perform variable-temperature NMR to assess rotational barriers of the nitro group.
- Theoretical Validation: Compare experimental bond lengths/angles (from SHELXL) with DFT-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
